β-Cyclogeranyltriphenylphosphonium Bromide-d5
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Overview
Description
β-Cyclogeranyltriphenylphosphonium Bromide-d5 is a stable isotope-labeled compound with the molecular formula C28H27D5BrP and a molecular weight of 484.46 . It is an isotopically labeled analogue of Cyclogeranyltriphenylphosphonium Bromide, which is used in the preparation of Retinoic Acid derivatives and Retinoid analogs. This compound is significant in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of β-Cyclogeranyltriphenylphosphonium Bromide-d5 involves the reaction of Cyclogeranyltriphenylphosphonium Bromide with deuterium-labeled reagents. The reaction conditions typically include the use of solvents such as chloroform, methanol, and dichloromethane. The compound is slightly soluble in these solvents and is stored at -20°C to maintain its stability. Industrial production methods involve strict process parameter control to ensure product quality and one-to-one custom synthesis for special structural needs.
Chemical Reactions Analysis
β-Cyclogeranyltriphenylphosphonium Bromide-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield deuterated analogs.
Scientific Research Applications
β-Cyclogeranyltriphenylphosphonium Bromide-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo in a safe manner.
Medicine: It is used in clinical diagnostics and imaging, as well as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of β-Cyclogeranyltriphenylphosphonium Bromide-d5 involves its interaction with molecular targets and pathways. As an isotopically labeled compound, it is used to trace metabolic pathways and study the effects of deuterium labeling on biological systems. The compound’s interaction with retinoid receptors and its role in the preparation of Retinoic Acid derivatives suggest its involvement in cellular signaling pathways and gene expression regulation.
Comparison with Similar Compounds
β-Cyclogeranyltriphenylphosphonium Bromide-d5 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Similar compounds include:
Cyclogeranyltriphenylphosphonium Bromide: The non-deuterated analogue used in the preparation of Retinoic Acid derivatives.
Triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide: Another analogue with similar applications in retinoid research.
Properties
CAS No. |
78995-97-8 |
---|---|
Molecular Formula |
C28H32BrP |
Molecular Weight |
484.472 |
IUPAC Name |
[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2; |
InChI Key |
ILCRIYBFEOAUEZ-QHZJUOFTSA-M |
SMILES |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Synonyms |
Triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide-d5; |
Origin of Product |
United States |
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